4-Hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
4-Hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 4-Hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxybenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the hydroxyl group at the 4-position.
4-Methoxybenzo[b]thiophene-2-carboxylic acid: Contains a methoxy group instead of a hydroxyl group at the 4-position.
Thiophene-2-carboxylic acid: Does not have the benzo ring fused to the thiophene ring. The presence of the hydroxyl group at the 4-position in this compound imparts unique chemical and biological properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C9H6O3S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) |
InChI Key |
VZVYWQPWJSPLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)O |
Origin of Product |
United States |
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